molecular formula C40H26O10 B3325493 4-[5-[3,5-bis(4-carboxyphenyl)-4-hydroxyphenyl]-3-(4-carboxyphenyl)-2-hydroxyphenyl]benzoic acid CAS No. 2143095-89-8

4-[5-[3,5-bis(4-carboxyphenyl)-4-hydroxyphenyl]-3-(4-carboxyphenyl)-2-hydroxyphenyl]benzoic acid

Cat. No.: B3325493
CAS No.: 2143095-89-8
M. Wt: 666.6 g/mol
InChI Key: PIOBQBFUDHYHTE-UHFFFAOYSA-N
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Description

4-[5-[3,5-bis(4-carboxyphenyl)-4-hydroxyphenyl]-3-(4-carboxyphenyl)-2-hydroxyphenyl]benzoic acid is a complex organic compound characterized by multiple carboxylic acid and hydroxyl functional groups. This compound is notable for its intricate structure, which includes multiple aromatic rings and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-[3,5-bis(4-carboxyphenyl)-4-hydroxyphenyl]-3-(4-carboxyphenyl)-2-hydroxyphenyl]benzoic acid typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation followed by oxidation and hydrolysis steps. The reaction conditions often require the use of strong acids like sulfuric acid or Lewis acids such as aluminum chloride as catalysts. The process may also involve high temperatures and controlled environments to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-[5-[3,5-bis(4-carboxyphenyl)-4-hydroxyphenyl]-3-(4-carboxyphenyl)-2-hydroxyphenyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

4-[5-[3,5-bis(4-carboxyphenyl)-4-hydroxyphenyl]-3-(4-carboxyphenyl)-2-hydroxyphenyl]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[5-[3,5-bis(4-carboxyphenyl)-4-hydroxyphenyl]-3-(4-carboxyphenyl)-2-hydroxyphenyl]benzoic acid involves its interaction with various molecular targets. The compound’s multiple functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions. These interactions can influence biological pathways and chemical processes, making it a versatile compound in research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[5-[3,5-bis(4-carboxyphenyl)-4-hydroxyphenyl]-3-(4-carboxyphenyl)-2-hydroxyphenyl]benzoic acid is unique due to its additional hydroxyl groups, which provide more sites for chemical reactions and interactions. This makes it more versatile and potentially more reactive compared to similar compounds .

Properties

IUPAC Name

4-[5-[3,5-bis(4-carboxyphenyl)-4-hydroxyphenyl]-3-(4-carboxyphenyl)-2-hydroxyphenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H26O10/c41-35-31(21-1-9-25(10-2-21)37(43)44)17-29(18-32(35)22-3-11-26(12-4-22)38(45)46)30-19-33(23-5-13-27(14-6-23)39(47)48)36(42)34(20-30)24-7-15-28(16-8-24)40(49)50/h1-20,41-42H,(H,43,44)(H,45,46)(H,47,48)(H,49,50)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIOBQBFUDHYHTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2O)C3=CC=C(C=C3)C(=O)O)C4=CC(=C(C(=C4)C5=CC=C(C=C5)C(=O)O)O)C6=CC=C(C=C6)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H26O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

666.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[5-[3,5-bis(4-carboxyphenyl)-4-hydroxyphenyl]-3-(4-carboxyphenyl)-2-hydroxyphenyl]benzoic acid
Reactant of Route 2
4-[5-[3,5-bis(4-carboxyphenyl)-4-hydroxyphenyl]-3-(4-carboxyphenyl)-2-hydroxyphenyl]benzoic acid
Reactant of Route 3
4-[5-[3,5-bis(4-carboxyphenyl)-4-hydroxyphenyl]-3-(4-carboxyphenyl)-2-hydroxyphenyl]benzoic acid
Reactant of Route 4
4-[5-[3,5-bis(4-carboxyphenyl)-4-hydroxyphenyl]-3-(4-carboxyphenyl)-2-hydroxyphenyl]benzoic acid
Reactant of Route 5
4-[5-[3,5-bis(4-carboxyphenyl)-4-hydroxyphenyl]-3-(4-carboxyphenyl)-2-hydroxyphenyl]benzoic acid
Reactant of Route 6
4-[5-[3,5-bis(4-carboxyphenyl)-4-hydroxyphenyl]-3-(4-carboxyphenyl)-2-hydroxyphenyl]benzoic acid

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